molecular formula C22H20N2O3S B11446184 3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11446184
M. Wt: 392.5 g/mol
InChI Key: HOQMVCXJJGYVLX-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with an ethoxyphenyl and a methylbenzyl group, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

    Cyclization: The formation of the thieno[3,2-d]pyrimidine core is achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Substitution: Introduction of the ethoxyphenyl and methylbenzyl groups is carried out through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a critical role in B cell development and immune responses . The compound’s effects are mediated through binding to the active site of BTK, leading to inhibition of its kinase activity and subsequent suppression of B cell proliferation.

Comparison with Similar Compounds

3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3

InChI Key

HOQMVCXJJGYVLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C

Origin of Product

United States

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